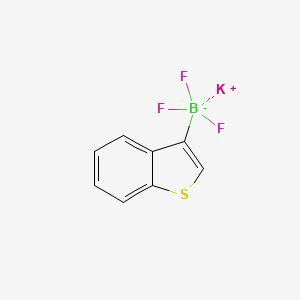

Potassium benzothiophene-3-trifluoroborate

Description

BenchChem offers high-quality Potassium benzothiophene-3-trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium benzothiophene-3-trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;1-benzothiophen-3-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOIXLPVLKJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CSC2=CC=CC=C12)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000160-73-5 | |

| Record name | Borate(1-), benzo[b]thien-3-yltrifluoro-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Potassium benzothiophene-3-trifluoroborate CAS 1000160-73-5 properties

CAS: 1000160-73-5 Formula: C₈H₅BF₃S·K Molecular Weight: 240.09 g/mol

Abstract

Potassium benzothiophene-3-trifluoroborate is a robust, air-stable organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterpart, which is prone to rapid protodeboronation and oxidative degradation, this trifluoroborate salt provides a "slow-release" reservoir of the active nucleophile. This guide details its physicochemical properties, validated synthesis from 3-bromobenzothiophene, and application protocols for incorporating the benzothiophene pharmacophore into drug candidates.

Chemical & Physical Profile

The benzothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. The trifluoroborate salt form offers superior handling characteristics compared to the corresponding boronic acid.

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 280 °C (Decomposition) |

| Solubility | Soluble in Acetone, Acetonitrile, DMSO, MeOH/H₂O; Insoluble in Et₂O, CH₂Cl₂, Hexanes |

| Stability | Stable to air and moisture at ambient temperature; indefinite shelf life |

| Active Species | Releases 3-benzothienylboronic acid in situ via hydrolysis |

| Atom Economy | High (Salt-free byproduct is innocuous KBF₄/KF) |

Synthesis & Manufacturing

Mechanistic Insight

Direct iridium-catalyzed C-H borylation of benzothiophene selectively yields the 2-isomer due to the high acidity of the C2 proton. Consequently, the 3-isomer (CAS 1000160-73-5) must be synthesized via a halogen-lithium exchange or Grignard formation from 3-bromobenzothiophene, followed by boronation and fluorination.

Validated Synthetic Protocol

Precursor: 3-Bromobenzothiophene (Commercial or synthesized via NBS bromination of benzothiophene).[1]

Step 1: Generation of the Boronate Intermediate

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve 3-bromobenzothiophene (10.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C.

-

Lithiation: Add n-Butyllithium (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete lithium-halogen exchange.

-

Boronation: Add triisopropyl borate (B(OiPr)₃, 15.0 mmol) dropwise.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. The solution will contain the lithium triisopropylborate species.

Step 2: Conversion to Potassium Trifluoroborate

-

Quench: Cool the reaction mixture to 0 °C.

-

Fluorination: Add a saturated aqueous solution of Potassium Hydrogen Difluoride (KHF₂, 45 mmol, 4.5 equiv) slowly. Caution: KHF₂ is corrosive and etches glass; use plasticware if possible or limit exposure time.

-

Precipitation: Stir vigorously at RT for 1 hour. The solvent volume is reduced via rotary evaporation (remove THF).

-

Isolation: The resulting white solid is dried under high vacuum.

-

Purification: Extract the solid with hot acetone (3 x 50 mL) to separate the product from inorganic salts (KF/LiF). Filter the hot acetone solution.

-

Crystallization: Concentrate the acetone filtrate to ~10 mL and induce precipitation by adding diethyl ether (100 mL). Filter the pure potassium benzothiophene-3-trifluoroborate and dry.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway utilizing Lithium-Halogen exchange to install the boron moiety at the C3 position, avoiding the C2 selectivity of direct borylation.[2]

Reactivity & Applications

The "Slow Release" Advantage

Heteroaryl boronic acids, particularly those with boron at the 2- or 3-position of thiophene rings, are notoriously unstable. They undergo protodeboronation (loss of the boron group replaced by a proton) under the basic, aqueous conditions of Suzuki coupling.

Potassium benzothiophene-3-trifluoroborate acts as a protected reservoir. It is chemically inert until hydrolyzed by a base/water equilibrium during the reaction. This maintains a low, steady-state concentration of the active boronic acid, significantly reducing decomposition pathways and increasing cross-coupling yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Scope: Coupling with Aryl Bromides/Chlorides.[3][4]

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium benzothiophene-3-trifluoroborate (1.05 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Ligand (e.g., XPhos or SPhos) (4 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: MeOH/H₂O (10:1) or Toluene/H₂O (3:1) depending on solubility.

-

-

Procedure:

-

Combine solid reagents in a reaction vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvents.

-

Heat to 80 °C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase over Na₂SO₄.[1]

-

Catalytic Cycle & Mechanism[5]

Figure 2: The catalytic cycle highlights the "Slow Hydrolysis" step (Right), which releases the active boronic acid species only as needed, preventing side reactions.

Analytical Characterization (NMR)[1][6][7][8][9]

Verification of the trifluoroborate salt is distinct from the boronic acid.

-

¹¹B NMR (128 MHz, DMSO-d₆): Expect a characteristic quartet centered around 2–4 ppm (coupling with three ¹⁹F nuclei, J ≈ 50 Hz). This confirms the tetrahedral geometry and presence of fluorine.

-

¹⁹F NMR (376 MHz, DMSO-d₆): Expect a signal around -130 to -140 ppm . The signal may appear as a multiplet (1:1:1:1 quartet) due to ¹¹B coupling.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic protons of the benzothiophene ring (7.3 – 8.0 ppm).

-

Note: Absence of the broad -B(OH)₂ singlets typically seen at >8 ppm in boronic acids confirms conversion to the salt.

-

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

-

PubChem. (2025). Potassium benzothiophene-3-trifluoroborate (Compound Summary). National Library of Medicine. Link

Sources

Technical Guide: Potassium 1-Benzothiophen-3-yl(trifluoro)borate in Synthesis

Executive Summary

Potassium 1-benzothiophen-3-yl(trifluoro)borate is a robust, air- and moisture-stable organoboron reagent used primarily as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterpart, which is prone to protodeboronation and anhydride formation (boroxine trimerization), this trifluoroborate salt maintains indefinite shelf stability and releases the active boronic acid species only under specific basic hydrolysis conditions in situ.

This guide details the technical specifications, mechanistic advantages, and validated protocols for utilizing this reagent to install the benzothiophene-3-yl moiety—a privileged scaffold in medicinal chemistry found in selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors.

Part 1: Technical Profile & Stability Mechanics

Chemical Identity[1][2]

-

IUPAC Name: Potassium;trifluoro(1-benzothiophen-3-yl)boranuide

-

Structure: A tetracoordinate boron atom bonded to three fluorine atoms and the C3 position of the benzothiophene ring.

-

Physical State: Free-flowing white crystalline solid.

-

Solubility: Soluble in polar organic solvents (Acetone, MeCN) and water; insoluble in non-polar ethers and hydrocarbons.

The Stability Advantage (The "Slow Release" Strategy)

The primary synthetic challenge with 3-benzothienylboronic acids is their electron-rich nature, which facilitates protodeboronation (C-B bond cleavage) under heating or storage.

The trifluoroborate moiety solves this by saturating the boron's coordination sphere (sp3 hybridized), rendering it nucleophilically inert until activation.

| Feature | 3-Benzothienyl Boronic Acid | Potassium 3-Benzothienyl Trifluoroborate |

| Coordination | Tricoordinate (sp2, Lewis Acidic) | Tetracoordinate (sp3, Saturated) |

| Shelf Life | Weeks (forms boroxines/degrades) | Indefinite (Air/Moisture Stable) |

| Stoichiometry | Often requires excess (1.5–2.0 equiv) | Near stoichiometric (1.05–1.1 equiv) |

| Atom Economy | Low (due to trimerization) | High |

Part 2: Synthesis of the Reagent

While commercially available, the reagent is frequently synthesized in-house from the corresponding boronic acid or pinacol ester to ensure purity.

Validated Preparation Protocol

Reaction:

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-benzothiophen-3-ylboronic acid (or pinacol ester) in a minimal amount of Methanol (MeOH).

-

Salt Addition: Add a saturated aqueous solution of Potassium Hydrogen Fluoride (KHF₂, 4.5 equiv). Note: KHF₂ etches glass; use Nalgene or Teflon-coated vessels for large scale.

-

Precipitation: Stir vigorously at room temperature for 15 minutes. The mixture will become a thick slurry.

-

Concentration: Remove MeOH under reduced pressure (rotary evaporator).

-

Drying: The resulting white solid is dried under high vacuum to remove water.

-

Extraction: Extract the solid with hot Acetone (the product dissolves; inorganic salts KF/KHF₂ do not).

-

Crystallization: Filter the acetone solution and concentrate. Precipitate the pure product by adding diethyl ether or hexanes.

Part 3: Suzuki-Miyaura Cross-Coupling Applications[3]

Mechanistic Pathway

The trifluoroborate does not transmetallate directly. It must first hydrolyze to the boronic acid (or a hydroxy-fluoroborate species) via a base-promoted pathway. This "slow release" prevents the accumulation of unstable boronic acid, reducing side reactions.

Figure 1: The catalytic cycle emphasizing the reservoir nature of the trifluoroborate salt. The controlled hydrolysis rate matches the transmetallation rate, suppressing homocoupling and deboronation.

Standard Coupling Protocol (Heteroaryl-Aryl)

This protocol is optimized for coupling the electron-rich benzothiophene core with electron-deficient aryl halides.

Reagents:

-

Potassium 1-benzothiophen-3-yl(trifluoro)borate (1.05 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos or RuPhos (4 mol%) – Critical for sterically demanding or heteroaryl couplings.

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: Toluene/H₂O (3:1) or THF/H₂O (10:1).[2] Water is mandatory for hydrolysis.

Workflow:

-

Charge: Add trifluoroborate, aryl halide, Pd(OAc)₂, Ligand, and Base to a reaction vial.

-

Purge: Seal and purge with Argon/Nitrogen (3x cycles).

-

Solvent: Add degassed solvent mixture via syringe.

-

Heat: Stir at 80–100°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.

-

Purification: Silica gel chromatography.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction | Lack of water | Ensure solvent system contains at least 10% water to enable hydrolysis of the BF3 group. |

| Protodeboronation (Benzothiophene produced) | Reaction too hot / Acidic impurities | Lower temp to 80°C. Ensure base quality. Switch to anhydrous conditions using a specific Lewis acid activator (e.g., SiCl4) if hydrolytic instability persists (rare). |

| Homocoupling | Oxidation | Ensure rigorous degassing. The "slow release" usually minimizes this, but O₂ leakage is fatal. |

Part 4: Medicinal Chemistry Context[1][2][5][6][7]

Bioisosterism and Scaffold Utility

The 1-benzothiophen-3-yl moiety acts as a lipophilic, metabolically stable bioisostere for:

-

Indole: (e.g., in tryptophan derivatives) but without the N-H hydrogen bond donor, increasing membrane permeability.

-

Naphthalene: Providing similar steric bulk but with altered electronic distribution due to the sulfur atom.

Structural Logic

Figure 2: Strategic application of the benzothiophene scaffold in drug design.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[2][3] The Journal of Organic Chemistry.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Sigma-Aldrich. Potassium benzothiophene-3-trifluoroborate Product Page.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Technical Guide: Strategic Introduction of the Benzothiophene Moiety via Trifluoroborate Salts

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in therapeutics ranging from selective estrogen receptor modulators (Raloxifene) to 5-lipoxygenase inhibitors (Zileuton). Traditionally, the introduction of this moiety via Suzuki-Miyaura cross-coupling has been hampered by the instability of benzothienyl boronic acids, which are prone to protodeboronation and trimerization (boroxine formation).

This guide details the superior methodology using Potassium Benzothienyltrifluoroborates (

Part 1: The Chemical Rationale[1]

The Stability Paradox

Boronic acids are Lewis acidic and coordinatively unsaturated. In the presence of heteroatoms (like the sulfur in benzothiophene), they suffer from rapid protodeboronation. Trifluoroborates, being tetracoordinate and saturated, shut down this decomposition pathway.

Key Advantages:

-

Stoichiometry: Reactions often proceed with a 1:1 ratio, unlike boronic acids which frequently require 1.5–2.0 equivalents.

-

Purification: The reagents are crystalline solids, easily purified by precipitation, avoiding the "grease" often associated with pinacol esters.

-

Atom Economy: Higher than pinacol esters due to the low molecular weight of the trifluoroborate group.

Data Comparison: Boronic Acid vs. Trifluoroborate

The following table summarizes the performance metrics derived from comparative studies in heteroaryl coupling (Molander et al.).

| Feature | 2-Benzothienyl Boronic Acid | Potassium 2-Benzothienyltrifluoroborate |

| Shelf Stability | Low (Decomposes/Trimerizes) | Indefinite (Air/Moisture Stable) |

| Stoichiometry Required | 1.5 – 2.0 equiv | 1.0 – 1.05 equiv |

| Active Species Release | Instantaneous (High conc.) | Controlled Equilibrium (Low conc.) |

| Protodeboronation Risk | High | Negligible (until hydrolysis) |

| Standard Yield | 40–65% | 85–95% |

Part 2: Synthesis of the Reagent

Objective: Conversion of 2-Benzothienylboronic acid to Potassium 2-Benzothienyltrifluoroborate.

This protocol relies on the thermodynamically favorable formation of the B-F bond using Potassium Bifluoride (

Protocol 1: Preparation of Potassium 2-Benzothienyltrifluoroborate

Reagents:

-

2-Benzothienylboronic acid (1.0 equiv)

-

Potassium Bifluoride (

) (3.0 equiv)[1] -

Methanol (Solvent A)

-

Distilled Water (Solvent B)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 2-benzothienylboronic acid. Add Methanol (approx. 3 mL per mmol of substrate) and stir until fully dissolved.

-

Addition: Prepare a saturated solution of

in distilled water (approx. 4.5 M). Add this solution dropwise to the boronic acid solution over 15 minutes.-

Observation: The reaction is slightly exothermic. A white precipitate may begin to form immediately.

-

-

Reaction: Stir the resulting suspension vigorously at room temperature for 2 hours.

-

Concentration: Remove the methanol under reduced pressure (Rotavap) at 40°C. Do not evaporate to complete dryness; leave the aqueous slurry.

-

Isolation: Cool the slurry to 0°C. Filter the white solid under vacuum.

-

Purification (The Acetone Wash):

-

Wash the solid with minimal ice-cold water to remove excess salts.

-

Dissolve the crude solid in hot Acetone (the product is soluble; inorganic salts are not).

-

Filter while hot to remove insoluble inorganic fluorides.

-

-

Precipitation: Concentrate the acetone filtrate to a small volume and add diethyl ether or hexanes to precipitate the pure potassium trifluoroborate salt.

-

Drying: Dry under high vacuum.

Part 3: The Suzuki-Miyaura Coupling Paradigm

Objective: Cross-coupling of Potassium 2-Benzothienyltrifluoroborate with Aryl Halides.

The success of this reaction hinges on the hydrolysis equilibrium . The trifluoroborate must hydrolyze to the boronic acid in situ to undergo transmetallation. Therefore, a protic co-solvent (Water) is mandatory .

Mechanistic Visualization

The following diagram illustrates the "Slow Release" mechanism and the catalytic cycle.

Caption: The "Slow Release" mechanism prevents nucleophile decomposition by maintaining a low concentration of active boronic acid, fed continuously from the stable trifluoroborate reservoir.

Protocol 2: Optimized Cross-Coupling Conditions

Reagents:

-

Potassium 2-Benzothienyltrifluoroborate (1.05 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(2 mol%)[2] -

Ligand: RuPhos or XPhos (4 mol%) (Crucial for heteroaryl coupling)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Workflow:

-

Setup: In a reaction vial equipped with a stir bar, combine the aryl halide, benzothienyltrifluoroborate,

, -

Degassing: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Note: The presence of water is non-negotiable. Anhydrous conditions will result in 0% conversion.

-

-

Heating: Heat the reaction to 85°C with vigorous stirring.

-

Time: Typically 4–16 hours. Monitor by LC-MS.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Advanced Frontiers – Photoredox Dual Catalysis

While Suzuki coupling is the standard, emerging methodologies utilize photoredox catalysis to couple benzothienyl moieties under milder conditions, particularly when coupling to

Photoredox/Nickel Dual Catalysis Workflow

This approach circumvents the high energy barriers of transmetallation for alkyl electrophiles.

Caption: Dual catalytic cycle merging Photoredox (radical generation) and Nickel catalysis (cross-coupling) for attaching alkyl groups to the benzothiophene core.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Yield) | Lack of Water | Ensure solvent system is at least 10-20% water to enable hydrolysis. |

| Low Conversion | Inefficient Hydrolysis | Switch base to |

| Protodeboronation | "Fast Release" | Reduce water ratio slightly or lower temperature. The reservoir is leaking too fast. |

| Homocoupling (Ar-Ar) | Oxidation | Ensure rigorous degassing. Oxygen promotes homocoupling of the aryl halide. |

| Insoluble Reagents | Salt Effect | Use Ethanol/Water or THF/Water instead of Toluene/Water to improve solubility. |

References

-

Molander, G. A., & Bernardi, C. R. (2002).[6][7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[6] Journal of Organic Chemistry. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3] Link[3]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Link

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for Potassium Benzothiophene-3-trifluoroborate

Executive Summary & Rationale

Potassium benzothiophene-3-trifluoroborate is a robust, air-stable surrogate for the corresponding boronic acid. The C3-position of benzothiophene is electronically rich and sterically more demanding than the C2-position. While 3-benzothienylboronic acid is notoriously unstable—prone to rapid protodeboronation and dehydration to boroxines—the trifluoroborate salt (

This protocol details a Controlled Hydrolysis Strategy . Unlike standard boronic acid couplings, the success of this reaction relies on the in situ equilibrium between the inert trifluoroborate and the active boronic acid species. This "slow-release" mechanism maintains a low standing concentration of the active species, minimizing side reactions (homocoupling and protodeboronation) while sustaining the catalytic cycle.

Mechanistic Principles

The reaction does not proceed directly from the trifluoroborate. It requires a hydrolysis step, often rate-limiting, triggered by the basic aqueous environment.

The Hydrolysis Equilibrium

[1]-

The Challenge: Electron-rich heteroaryls (like 3-benzothiophene) stabilize the intermediate difluoroborane species, leading to faster hydrolysis than electron-deficient aryls.

-

The Risk: If hydrolysis is too fast relative to the transmetallation step, the accumulation of free boronic acid leads to protodeboronation (formation of benzothiophene).

-

The Solution: Use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to accelerate the oxidative addition and transmetallation steps, ensuring the catalyst consumes the boronic acid as fast as it is released.

Catalytic Cycle & Activation Workflow

Figure 1: The "Slow-Release" mechanism prevents accumulation of unstable boronic acid intermediates.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Nucleophile | K-Benzothiophene-3-trifluoroborate | 1.05 - 1.20 equiv. |

| Electrophile | Aryl Bromide/Chloride | 1.00 equiv. |

| Catalyst | Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) | Preferred: High activity for heteroaryls. |

| Alt. Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Robust: Good for simple aryl bromides. |

| Base | K₂CO₃ or Cs₂CO₃ | 3.0 equiv. (Facilitates hydrolysis). |

| Solvent | Toluene/Water (3:1) | Biphasic system essential for phase-transfer hydrolysis. |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Air-Stable Weighing)

-

To a reaction vial equipped with a magnetic stir bar, add:

-

Aryl halide (1.0 mmol)

-

Potassium benzothiophene-3-trifluoroborate (1.2 mmol, 288 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

RuPhos (0.04 mmol, 18.6 mg)

-

Pd(OAc)₂ (0.02 mmol, 4.5 mg)

-

Note: If using Pd(dppf)Cl₂, add 5 mol% here.

-

Step 2: Solvent Addition & Degassing

-

Add Toluene (3.0 mL) and Water (1.0 mL).

-

Critical: The presence of water is mandatory for the hydrolysis of the trifluoroborate. Anhydrous conditions will result in 0% conversion.

-

-

Seal the vial with a septum.

-

Purge the headspace with Nitrogen or Argon for 5 minutes (or sparge solvent for 2 minutes).

-

Why: Oxygen promotes homocoupling of the boron species and deactivates the Pd catalyst.

-

Step 3: Reaction

-

Heat the mixture to 85°C (oil bath temperature) with vigorous stirring.

-

Stirring: Essential for the biphasic (Toluene/Water) system.

-

-

Monitor by LCMS at 2 hours. Most reactions complete within 4–12 hours.

-

Checkpoint: If starting material persists but borate is consumed, check for protodeboronation (benzothiophene mass in LCMS).

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO₄, filter, and concentrate.

-

Purify via flash chromatography (Silica gel).

Optimization & Troubleshooting Guide

The C3-benzothiophene moiety is sensitive. Use this logic tree to troubleshoot low yields.

Figure 2: Logic flow for optimizing reaction conditions.

Comparative Data: Catalyst Performance

Simulated performance based on Molander et al. heteroaryl coupling standards.

| Condition | Catalyst System | Solvent | Yield (Est.) | Notes |

| A | Pd(dppf)Cl₂ | MeOH/H₂O | 65-75% | Good for simple bromides. Protodeboronation observed.[1][2][3] |

| B | Pd(PPh₃)₄ | DME/H₂O | 40-50% | Poor stability; high homocoupling. |

| C (Recommended) | Pd(OAc)₂ / RuPhos | Tol/H₂O | 85-95% | Excellent for sterically hindered C3-coupling. |

| D | Pd(OAc)₂ / XPhos | BuOH/H₂O | 80-90% | Alternative for aryl chlorides. |

References

-

Molander, G. A., & Petrillo, D. E. (2008).[4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4] Organic Letters, 10(9), 1795–1798. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link

-

Molander, G. A., & Brown, A. R. (2006).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[5] Journal of Organic Chemistry, 71(26), 9681–9686. Link

Sources

- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 2. scispace.com [scispace.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Potassium Benzothiophene-3-trifluoroborate

Introduction: The Strategic Importance of the Benzothiophene Scaffold and the Utility of Organotrifluoroborates

The benzothiophene core is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the benzothiophene nucleus is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] While boronic acids are the traditional nucleophilic partners in these reactions, they can suffer from instability, particularly protodeboronation, which can lead to diminished yields and the need for excess reagent.[3][6] Potassium organotrifluoroborate salts have emerged as highly effective and user-friendly alternatives.[3][6] These crystalline, air- and moisture-stable solids offer enhanced stability, longer shelf-life, and often allow for the use of near-stoichiometric quantities of the organoboron reagent.[3][6] This guide provides a detailed protocol and technical insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium benzothiophene-3-trifluoroborate with aryl halides, a key transformation for the synthesis of novel 3-arylbenzothiophene derivatives.

Experimental Workflow Overview

The following diagram outlines the general workflow for the palladium-catalyzed cross-coupling of potassium benzothiophene-3-trifluoroborate with an aryl halide.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis using potassium benzothiophene-3-trifluoroborate

Executive Summary

This application note details the protocol for utilizing Potassium Benzothiophene-3-trifluoroborate (CAS: 1025117-91-6) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. While benzothiophene-3-boronic acids are prone to protodeboronation and variable stoichiometry due to anhydride formation, the corresponding trifluoroborate salt offers superior shelf-stability, precise stoichiometry, and compatibility with aggressive microwave heating.

This guide targets medicinal chemists requiring rapid access to 3-arylbenzothiophene scaffolds, a pharmacophore found in selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors.

Chemical Context & Mechanistic Insight

The Trifluoroborate Advantage

Unlike boronic acids, potassium organotrifluoroborates (

The Hydrolysis-Transmetallation Equilibrium

For the Suzuki coupling to occur, the inert

Microwave Synergy: Conventional heating often struggles to balance the hydrolysis rate with the cross-coupling rate. Microwave irradiation (

DOT Diagram 1: Mechanistic Pathway

Figure 1: The "Slow-Release" mechanism. Microwave energy accelerates the hydrolysis step (Red), supplying the active boronic acid (Yellow) to the catalytic cycle.

Experimental Protocol

Materials & Reagents

-

Nucleophile: Potassium benzothiophene-3-trifluoroborate (1.05 equiv).

-

Electrophile: Aryl Bromide or Chloride (1.00 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).[1][2]

-

Note: RuPhos is critical for bulky heteroaryl couplings; it prevents catalyst deactivation.

-

-

Solvent: Ethanol / Water (3:1 ratio).

-

Crucial: Water is mandatory to facilitate hydrolysis of the

group.

-

Step-by-Step Microwave Workflow

DOT Diagram 2: Experimental Workflow

Figure 2: Standardized workflow for microwave-assisted coupling of benzothiophene trifluoroborates.

Detailed Procedure:

-

Vial Charging: To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add Potassium benzothiophene-3-trifluoroborate (0.26 mmol), the Aryl halide (0.25 mmol), Na₂CO₃ (0.75 mmol), Pd(OAc)₂ (1.1 mg, 0.005 mmol), and RuPhos (4.6 mg, 0.01 mmol).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvation: Add degassed Ethanol (1.5 mL) and Water (0.5 mL) via syringe.

-

Tip: The trifluoroborate may not dissolve completely at RT; this is normal.

-

-

Irradiation: Place the vial in the microwave reactor.

-

Temperature: 130 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

-

Workup: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (10 mL) and water (10 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data & Optimization

Comparison: Thermal vs. Microwave

The following table illustrates the efficiency gains using microwave irradiation for the coupling of Potassium benzothiophene-3-trifluoroborate with 4-bromoanisole.

| Parameter | Conventional Thermal | Microwave Assisted |

| Temperature | 85°C (Reflux) | 130°C |

| Time | 12 - 24 Hours | 20 Minutes |

| Catalyst Loading | 2-5 mol% | 2 mol% |

| Yield | 78% | 92% |

| Solvent System | EtOH/H₂O | EtOH/H₂O |

Optimization Guide

If yields are low (<50%), consult the following troubleshooting matrix:

-

Issue: Low Conversion (Starting Material Remaining)

-

Cause: Incomplete hydrolysis of the trifluoroborate.

-

Solution: Increase water ratio to 1:1 or increase MW temperature to 150°C.

-

-

Issue: Protodeboronation (Benzothiophene formation)

-

Cause: Hydrolysis is too fast relative to transmetallation.

-

Solution: Switch base to

(milder) or lower temperature to 100°C.

-

-

Issue: Homocoupling of Electrophile

-

Cause: Oxidation of catalyst or lack of active boron species.

-

Solution: Ensure rigorous degassing; increase catalyst pre-stirring time.

-

References

-

Molander, G. A., & Bernardi, C. R. (2002).[5][6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

-

[Link]

- Foundational work establishing the base/solvent systems for trifluorobor

-

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(24), 973–980.

-

[Link]

- Specific protocols for benzothiophene and related heteroarom

-

-

Molander, G. A., & Fumagalli, T. (2006).[5][7] Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides.[5][7][8] Journal of Organic Chemistry, 71(15), 5743–5747.[7]

-

[Link]

- Demonstrates the compatibility of heteroaryl trifluorobor

-

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

[Link]

- Comprehensive review on the mechanism and hydrolysis equilibrium.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 7. Palladium(0)-catalyzed suzuki-miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Sulfur Poisoning in Palladium-Catalyzed Benzothiophene Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving benzothiophene and its derivatives. The unique electronic properties and the presence of a sulfur heteroatom in the benzothiophene scaffold present a distinct set of challenges, most notably the propensity for sulfur-induced catalyst deactivation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities, optimize your reaction outcomes, and prevent catalyst poisoning.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns encountered when working with benzothiophene in palladium-catalyzed coupling reactions.

Q1: Why is my palladium-catalyzed reaction with a benzothiophene substrate failing or giving low yields?

A: The most probable cause is the poisoning of the palladium catalyst by the sulfur atom in the benzothiophene ring. Sulfur compounds are notorious for their ability to strongly and often irreversibly bind to the active sites of palladium catalysts, leading to a significant decrease in catalytic activity.[1] This interaction can disrupt the catalytic cycle at various stages, from oxidative addition to reductive elimination.

Q2: What is the underlying mechanism of this sulfur poisoning?

A: The sulfur atom in benzothiophene possesses lone pairs of electrons that can readily coordinate to the electron-deficient palladium center. This strong coordination can lead to the formation of stable palladium-sulfur adducts, which are catalytically inactive. This effectively removes the active catalyst from the reaction, halting or slowing the desired cross-coupling process.

Q3: Are all palladium catalysts equally susceptible to poisoning by benzothiophene?

A: While all palladium catalysts are susceptible to some degree of sulfur poisoning, the choice of ligands and the oxidation state of the palladium precursor can significantly influence their resilience. Generally, catalysts with bulky, electron-rich phosphine ligands can offer some protection to the palladium center and are often more resistant to deactivation.[2]

Q4: Can I simply increase the catalyst loading to overcome the poisoning effect?

A: While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient approach. It can lead to higher residual palladium levels in your product, complicating purification. A more strategic approach involves optimizing the reaction conditions, particularly the choice of ligand, to prevent poisoning in the first place.

Q5: What are the visual signs of catalyst deactivation in my reaction?

A: A common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black." This indicates that the soluble, active palladium species has agglomerated into inactive metallic palladium. This is often a consequence of ligand degradation or displacement, which can be exacerbated by sulfur poisoning.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed coupling reactions with benzothiophene substrates.

Issue 1: Low or No Conversion of Starting Materials

Probable Cause: Severe catalyst poisoning by the benzothiophene substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Detailed Solutions:

-

Ligand Selection is Critical: The choice of phosphine ligand is the most crucial parameter in mitigating sulfur poisoning. Bulky, electron-rich ligands, such as those from the Buchwald and SPhos families, can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[2]

-

Actionable Step: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), switch to a more sterically demanding and electron-donating ligand. A screening of different ligands is often a worthwhile investment of time.

-

-

Solvent and Base Optimization: The reaction environment can influence the extent of catalyst poisoning.

-

Actionable Step: Experiment with different solvent systems (e.g., toluene, dioxane, or DMF) and bases (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The optimal combination will depend on the specific substrates and coupling partners.

-

-

Temperature Control: Higher temperatures can sometimes accelerate catalyst decomposition, especially in the presence of a poison.

-

Actionable Step: Try running the reaction at a lower temperature for a longer period. This can sometimes preserve the active catalyst and improve the overall yield.

-

Issue 2: Formation of a Black Precipitate (Palladium Black)

Probable Cause: Agglomeration of the palladium catalyst into an inactive state, often triggered by ligand dissociation or degradation.

Solutions:

-

Increase Ligand-to-Palladium Ratio: An excess of the stabilizing ligand can help maintain the palladium in its active, soluble form.

-

Actionable Step: Increase the molar ratio of the phosphine ligand relative to the palladium precursor. A 2:1 or even 4:1 ratio can be beneficial.

-

-

Use a Pre-formed Catalyst: Some palladium precursors are more prone to decomposition than others.

-

Actionable Step: Consider using a well-defined, pre-formed palladium catalyst, such as those from the Buchwald or Fu groups, which are often more stable and reliable.

-

Issue 3: Inconsistent Results and Poor Reproducibility

Probable Cause: Variable levels of sulfur-containing impurities in the starting materials or solvents.

Solutions:

-

Purification of Starting Materials: Even small amounts of highly potent sulfur-containing impurities can significantly impact the reaction.

-

Actionable Step: Purify all starting materials, especially the aryl halide, by column chromatography or recrystallization before use.[3]

-

-

Use High-Purity Solvents: Solvents can be a source of trace impurities.

-

Actionable Step: Use anhydrous, high-purity solvents from a reliable supplier. Degassing the solvent prior to use is also recommended to remove dissolved oxygen, which can contribute to catalyst deactivation.

-

Quantitative Data: The Impact of Ligand Choice

The selection of the phosphine ligand has a profound impact on the outcome of cross-coupling reactions with benzothiophene substrates. The following table provides a comparative overview of the performance of different ligands in a model Suzuki-Miyaura coupling reaction.

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| PPh₃ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 35 | [2] |

| SPhos | 1 | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |

| XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 | [2] |

| cataCXium® A | 2 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |

Key Takeaway: The data clearly demonstrates that bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos significantly outperform simpler ligands like PPh₃, enabling lower catalyst loadings, milder reaction conditions, and higher yields.[2]

Experimental Protocols

The following are detailed, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Halobenzothiophene

This protocol is optimized for challenging couplings and incorporates best practices to minimize catalyst poisoning.

-

Reagent Preparation:

-

In an oven-dried Schlenk flask, add the halobenzothiophene (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Add a magnetic stir bar.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

-

-

Solvent and Catalyst Addition:

-

Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

-

In a separate glovebox or under a stream of argon, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.5 mol%) in toluene.

-

Add the catalyst/ligand solution to the reaction flask via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[2]

-

Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general method for regenerating a heterogeneous palladium catalyst that has been deactivated by sulfur compounds.

Caption: Workflow for the thermal regeneration of a Pd/C catalyst.

-

Catalyst Recovery and Washing:

-

Filter the deactivated Pd/C catalyst from the reaction mixture.

-

Wash the catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, then methanol) to remove any adsorbed organic residues.

-

-

Drying:

-

Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

-

Oxidative Regeneration:

-

Place the dried catalyst in a tube furnace.

-

Heat the catalyst to 350-500 °C under a slow flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂).[1]

-

Hold at this temperature for 2-4 hours. This step is designed to burn off sulfur and other carbonaceous deposits.

-

-

Cooling:

-

Switch the gas flow to an inert gas (argon or nitrogen) and allow the catalyst to cool to room temperature.

-

-

Storage:

-

Store the regenerated catalyst under an inert atmosphere until further use. The activity of the regenerated catalyst should be tested on a small scale before being used in a large-scale reaction.

-

References

-

Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link].

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link].

-

Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link].

-

A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

-

Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Available at: [Link].

-

Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. libra etd. Available at: [Link].

-

Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. Available at: [Link].

-

Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link].

-

Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit. Available at: [Link].

-

Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link].

-

Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. Available at: [Link].

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link].

-

Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC. Available at: [Link].

-

Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link].

-

Ligand-promoted palladium-catalyzed β-methylene CH arylation of primary aldehydes. Chemical Science. Available at: [Link].

-

Direct Arylation of Benzothiophene and Benzofuran Catalyzed by a Dinuclear Palladium Complex. Crossref. Available at: [Link].

- Method For Removing Halogens From An Aromatic Compound. Google Patents.

-

Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC. Available at: [Link].

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].

-

Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link].

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link].

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link].

Sources

Overcoming protodeboronation in benzothiophene-3-trifluoroborate reactions

Here is the technical support center for Overcoming Protodeboronation in Benzothiophene-3-Trifluoroborate Reactions.

Introduction: The Challenge of C-3 Functionalization

Benzothiophenes are privileged heterocyclic motifs integral to numerous pharmaceuticals, agrochemicals, and materials.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for creating C-C bonds, and the use of potassium benzothiophene-3-trifluoroborate offers a stable, easy-to-handle nucleophilic partner.[2][3][4] However, researchers frequently encounter a critical, yield-destroying side reaction: protodeboronation.[5] This process cleaves the vital carbon-boron bond, replacing it with a carbon-hydrogen bond, which terminates the productive catalytic cycle and generates the simple, unfunctionalized benzothiophene.

This guide provides in-depth troubleshooting strategies and optimized protocols to diagnose, mitigate, and overcome protodeboronation, ensuring successful and high-yielding cross-coupling reactions with this valuable substrate.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue?

Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of an organoboron compound, such as potassium benzothiophene-3-trifluoroborate, is cleaved and replaced by a carbon-hydrogen bond.[6] This is the most significant side reaction in Suzuki-Miyaura coupling because it irreversibly consumes the boronate nucleophile, converting it into an inert arene (in this case, benzothiophene) that cannot participate in the desired cross-coupling.[6][7] This directly reduces the maximum achievable yield of your target molecule.

Q2: Why use a potassium trifluoroborate salt instead of the corresponding boronic acid?

Potassium organotrifluoroborates (R-BF3K) are tetracoordinate boron species that are significantly more stable and less prone to premature protodeboronation compared to their boronic acid (R-B(OH)₂) counterparts.[3][4][8] They are generally air- and moisture-stable solids that can be stored for extended periods without degradation.[3][4][9] In the reaction, they act as a "slow-release" source of the active boronic acid, which is generated in situ.[10][11] This strategy keeps the concentration of the more sensitive boronic acid low throughout the reaction, minimizing its decomposition while still allowing for efficient transmetalation.[11]

Q3: What are the primary causes of protodeboronation in these reactions?

Protodeboronation is highly sensitive to reaction conditions and can be catalyzed by several factors.[5] The main culprits are:

-

Base-Catalyzed Pathway: The presence of a base, which is essential for the Suzuki-Miyaura catalytic cycle, is a well-known promoter of protodeboronation.[5][12][13][14]

-

Palladium-Catalyzed Pathway: It is now understood that the palladium catalyst itself, particularly Pd(II) complexes, can actively catalyze protodeboronation.[12][15][16] This pathway is significantly influenced by the choice of phosphine ligand.[15][16][17]

-

Presence of Water: Water acts as the proton source for the unwanted C-H bond formation.[5][15] Even adventitious water in supposedly anhydrous solvents can be sufficient to cause significant issues.[15]

-

High Temperatures & Long Reaction Times: Elevated temperatures can accelerate the rate of protodeboronation.[6][18] If the desired coupling is sluggish, the extended reaction time exposes the sensitive boronate to these harsh conditions for longer, increasing the likelihood of decomposition.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common experimental failures in a problem-solution format.

Problem 1: My primary product is benzothiophene, with little to no desired coupled product formed.

This is a classic and definitive sign of dominant protodeboronation. The C-B bond is cleaving faster than the catalytic cycle can proceed to the desired C-C bond formation.

Probable Cause A: Palladium-Catalyzed Protodeboronation

Recent research has shown that bulky, electron-rich phosphine ligands, often chosen to accelerate difficult cross-couplings, can paradoxically and dramatically accelerate palladium-catalyzed protodeboronation.[5][12][13][15][19] This occurs because bulky ligands can favor the formation of a reactive post-transmetalation intermediate that readily undergoes protonolysis from water instead of reductive elimination.[15][16][17]

Solution A: Re-evaluate Your Catalyst System

-

Switch Your Ligand: If using a sterically hindered ligand (e.g., P(t-Bu)₃, JohnPhos, XPhos, SPhos), consider switching to a more sterically compact counterpart (e.g., PCy₃, CyJohnPhos).[17] While this may slow the desired reaction, it can drastically reduce the rate of protodeboronation.

-

Change Your Palladium Source: Pd(II) sources like Pd(OAc)₂ are more prone to inducing protodeboronation than Pd(0) sources like Pd₂(dba)₃.[13][15][17] Using a Pd(0) pre-catalyst can help minimize this unwanted side reaction.[15][18]

Probable Cause B: Aggressive Basic Conditions

While base is necessary, strong bases or high concentrations can excessively accelerate base-catalyzed protodeboronation.[15]

Solution B: Optimize Base and Solvent

-

Use a Milder Base: Switch from strong bases like NaOH or KOt-Bu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[18][20]

-

Consider Fluoride Sources: Under anhydrous or low-water conditions, cesium fluoride (CsF) or potassium fluoride (KF) can be highly effective bases that often minimize protodeboronation.[21][22][23]

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.[24][25] While trifluoroborates require water for hydrolysis to the active boronic acid, minimizing excess water can suppress the protodeboronation side reaction. A common solvent system is a 10:1 mixture of an organic solvent (e.g., toluene, dioxane) and water.[20]

Problem 2: The reaction is sluggish, and after extended heating, I see a mix of starting materials, desired product, and the protodeboronated byproduct.

This indicates that the rate of productive cross-coupling is competitive with, but not significantly faster than, the rate of protodeboronation. The key is to accelerate the former while suppressing the latter.

Probable Cause: Inefficient Catalytic Turnover

If any step in the Suzuki-Miyaura cycle (oxidative addition, transmetalation, or reductive elimination) is slow, the concentration of intermediates that can be diverted into the protodeboronation pathway increases.

Solution: Systematically Tune Reaction Parameters

-

Optimize Temperature: While high temperatures can cause decomposition, some reactions require heating to proceed at a reasonable rate.[18] Carefully screen temperatures (e.g., 60°C, 80°C, 100°C) to find the lowest effective temperature that promotes coupling without significant byproduct formation.

-

Increase Catalyst Loading: For a sluggish reaction, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can sometimes improve the rate of the desired reaction.[18]

-

Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst, slowing the reaction and leading to side reactions.[18] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][18]

| Troubleshooting Summary | Probable Cause | Primary Solution | Secondary Actions |

| High Protodeboronation | Pd-catalyzed side reaction due to bulky ligand.[15][16] | Switch to a less sterically bulky phosphine ligand (e.g., PCy₃).[17] | Use a Pd(0) source like Pd₂(dba)₃; lower the reaction temperature.[15][18] |

| (>50% byproduct) | Aggressive or inappropriate base. | Switch to a milder base (K₃PO₄, Cs₂CO₃) or a fluoride source (CsF).[18][22] | Ensure strictly anhydrous conditions; use a co-solvent system if needed.[24] |

| Sluggish Reaction | Inefficient catalyst turnover. | Optimize temperature to find the "sweet spot" for coupling vs. decomposition.[18] | Increase catalyst loading slightly; ensure rigorous degassing of all reagents.[18] |

| (Mixed Results) | Water content is too high or too low. | For trifluoroborates, screen solvent ratios (e.g., 10:1, 20:1 Toluene:H₂O).[20] | Use anhydrous solvents and add a controlled amount of water. |

Visualization of Key Processes

The Competing Reaction Pathways

The core challenge lies in favoring the productive Suzuki-Miyaura cycle over the terminating protodeboronation pathway.

Caption: Competing Suzuki-Miyaura and protodeboronation pathways.

Troubleshooting Flowchart

A logical decision tree to systematically address protodeboronation issues during reaction optimization.

Caption: A decision tree for troubleshooting protodeboronation.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize protodeboronation for the Suzuki-Miyaura coupling of potassium benzothiophene-3-trifluoroborate with a generic aryl bromide.

Materials & Equipment:

-

Aryl Bromide (1.0 equiv)

-

Potassium Benzothiophene-3-trifluoroborate (1.2 equiv)

-

Pd₂(dba)₃ (1.0 mol%)

-

K₃PO₄ (powdered, dried) (3.0 equiv)

-

Anhydrous Toluene (degassed)

-

Deionized Water (degassed)

-

Schlenk flask or sealed reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Thoroughly dry the reaction vessel under high vacuum with gentle heating. Allow it to cool to room temperature under an inert atmosphere.

-

Reagent Addition (Inert Atmosphere):

-

To the cooled flask, add the aryl bromide (e.g., 0.5 mmol), potassium benzothiophene-3-trifluoroborate (0.6 mmol), and finely powdered, oven-dried K₃PO₄ (1.5 mmol).

-

Briefly evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Under a positive flow of inert gas, add the Pd₂(dba)₃ (0.005 mmol) and RuPhos (0.02 mmol).

-

-

Solvent Addition:

-

Prepare a 10:1 solvent mixture of anhydrous toluene and deionized water. Thoroughly degas this mixture by sparging with argon or nitrogen for at least 20 minutes.

-

Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a final concentration of ~0.2 M with respect to the aryl bromide.

-

-

Reaction Execution:

-

Seal the vessel tightly.

-

Place the reaction mixture in a pre-heated oil bath at 80-100 °C.[20]

-

Stir vigorously for the duration of the reaction.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Aim for the shortest reaction time required for complete consumption of the limiting reagent.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation: This protocol is designed to be self-validating. The use of a Pd(0) source and a well-established ligand/base combination under controlled, degassed conditions provides a robust starting point.[3][20] If protodeboronation is still observed, the troubleshooting guide above provides a clear path for systematic optimization of ligand, base, or solvent.

References

-

Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

-

Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

-

Ramharter, J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]

-

Ser, C.-T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Ser, C.-T., et al. (2026). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Request PDF. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Organic letters, 12(19), 4120-4123. [Link]

-

Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

-

Ser, C.-T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Kassel, D. B., et al. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 13(1), 108-111. [Link]

-

Ser, C.-T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15814-15830. [Link]

-

Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5246-5259. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Ramharter, J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. [Link]

-

Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9147-9157. [Link]

-

Mkhalid, I. A., et al. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Request PDF. [Link]

-

Li, J., et al. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. Angewandte Chemie International Edition, 60(16), 8862-8867. [Link]

-

Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(30), 9531-9541. [Link]

-

Bag, S., et al. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Organic & Biomolecular Chemistry, 18(1), 118-122. [Link]

-

Thomas, A. A., & Denmark, S. E. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Aldrichimica Acta, 43(3), 67-77. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23), 9202-9213. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Reddit User Discussion. (2023). Protodeboronation product. r/Chempros. [Link]

-

Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. CORE. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 10(1), 109-111. [Link]

-

Thomas, A. A., & Denmark, S. E. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(43), 13424-13428. [Link]

-

PubChemLite. Potassium benzothiophene-3-trifluoroborate. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-823. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(12), 4479-4488. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Browne, D. L., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 8(7), 675-681. [Link]

-

Liu, W., et al. (2025). Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Nature Communications, 16(1), 1-11. [Link]

-

Molander, G. A. (2010). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

-

Lennox, A. J. J. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [repository.upenn.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]

- 17. aspuru.substack.com [aspuru.substack.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Best ligands for sterically hindered benzothiophene cross-coupling

Technical Support Center: Advanced Cross-Coupling Methodologies Topic: Sterically Hindered Benzothiophene Functionalization Ticket ID: BZT-STERIC-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sulfur + Sterics" Challenge

Welcome to the technical support center. If you are reading this, you are likely facing the "Benzothiophene Double-Bind."

Coupling at the C3 position of benzothiophene (or C2 with adjacent ortho-substituents) presents two simultaneous failure modes:

-

Steric Wall: The C3 position suffers from peri-interaction with the C4 proton and steric clash with the C2 position. This inhibits the formation of the square-planar Pd(II) complex required for transmetallation.

-

Catalyst Poisoning: The sulfur atom in the thiophene ring is a soft Lewis base. In the absence of a strongly binding ligand, sulfur coordinates to Palladium, forming an inactive "Pd-S" resting state that shuts down the catalytic cycle.

This guide moves beyond generic "Suzuki conditions" to provide ligand-specific solutions for these high-barrier substrates.

Module 1: Ligand Selection Wizard

User Query: "Which ligand should I use for a 3-bromobenzothiophene coupling with an ortho-substituted aryl boronic acid?"

Technical Recommendation: For sterically hindered benzothiophenes, monodentate phosphines or NHCs are superior to bidentate ligands (like dppf) because they open a coordination site for the bulky coupling partner.

Top Tier Ligand Recommendations

| Ligand Class | Specific Ligand | Best Use Case | Mechanistic Advantage |

| Dialkylbiaryl Phosphines | SPhos | The Gold Standard. C3-Suzuki couplings with hindered boronic acids. | High electron density facilitates oxidative addition; bulk promotes reductive elimination. |

| Dialkylbiaryl Phosphines | XPhos | Extreme Sterics. Use when both partners have ortho-substituents. | isopropyl groups provide a "roof" over the Pd center, preventing aggregation. |

| NHC (Carbenes) | Pd-PEPPSI-IPr | Difficult Oxidative Addition. Electron-rich aryl chlorides or deactivated bromides. | Strong |

| Trialkylphosphines | P(t-Bu)₃ | High-Throughput Screening. Good starting point if Buchwald ligands fail. | Classic bulky ligand; highly active but air-sensitive (use HBF₄ salt). |

| Buchwald (C-N) | RuPhos | C-N Coupling. Amination of 3-bromobenzothiophene. | Prevents |

Visual Selection Logic

Figure 1: Decision tree for ligand selection based on reaction type and steric demand.

Module 2: Troubleshooting & Optimization

Issue 1: "Reaction stalls at <20% conversion. Is it the catalyst?"